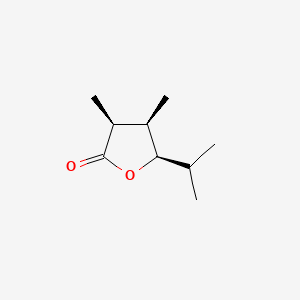
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral compound with a unique structure that includes multiple stereocenters. This compound is part of the oxolane family, which is characterized by a five-membered ring containing one oxygen atom. The presence of methyl and propan-2-yl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and stereoselective processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-3,4-dimethyl-5-methyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-ethyl-oxolan-2-one
- (3S,4R,5R)-3,4-dimethyl-5-butyl-oxolan-2-one
Uniqueness
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl group. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m1/s1 |
InChI Key |
PCMFQYDBDBUOKY-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H]1C(C)C)C |
Canonical SMILES |
CC1C(C(=O)OC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















